tert-Butyl n-[3-(1h-1,2,3,4-tetrazol-5-yl)cyclobutyl]carbamate
Description
tert-Butyl N-[3-(1H-1,2,3,4-tetrazol-5-yl)cyclobutyl]carbamate (CAS: 1638764-51-8) is a carbamate derivative featuring a cyclobutyl backbone substituted with a tetrazole ring. Its molecular formula is C₁₀H₁₇N₅O₂, with a molecular weight of 239.27 g/mol . The tetrazole moiety (a five-membered aromatic ring containing four nitrogen atoms) is notable for its bioisosteric properties, often mimicking carboxylic acids in drug design to enhance metabolic stability and bioavailability.
Properties
Molecular Formula |
C10H17N5O2 |
|---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
tert-butyl N-[3-(2H-tetrazol-5-yl)cyclobutyl]carbamate |
InChI |
InChI=1S/C10H17N5O2/c1-10(2,3)17-9(16)11-7-4-6(5-7)8-12-14-15-13-8/h6-7H,4-5H2,1-3H3,(H,11,16)(H,12,13,14,15) |
InChI Key |
FYZRTPBBWZCPIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)C2=NNN=N2 |
Origin of Product |
United States |
Preparation Methods
Reaction of Amines with Chloroformates
The most straightforward method involves reacting 3-(1H-tetrazol-5-yl)cyclobutylamine with tert-butyl chloroformate. This reaction proceeds in anhydrous solvents like dichloromethane (DCM) or acetonitrile, with a base such as triethylamine (TEA) to neutralize HCl byproducts.
Key Conditions:
Use of Di-tert-butyl Dicarbonate
Di-tert-butyl dicarbonate (Boc₂O) is a safer alternative to chloroformates, reacting with amines in the presence of catalytic 4-dimethylaminopyridine (DMAP). This method avoids HCl generation, making it suitable for acid-sensitive tetrazoles.
Optimized Parameters:
Modern Methodologies for Tetrazole and Carbamate Integration
Tetrazole Ring Construction via [2+3] Cycloaddition
The tetrazole ring is synthesized by reacting a cyclobutyl nitrile with sodium azide (NaN₃) in the presence of ammonium chloride (NH₄Cl) under reflux.
Typical Conditions:
Curtius Rearrangement Strategy
For substrates with pre-existing carboxylic acids, the Curtius rearrangement offers an alternative route. The carboxylic acid is converted to an acyl azide, which rearranges to an isocyanate intermediate trapped by tert-butanol.
Critical Parameters:
-
Acyl Azide Formation: Di-tert-butyl dicarbonate, NaN₃, Zn(OTf)₂
-
Rearrangement Temperature: 40–75°C
Optimization of Reaction Conditions
Solvent and Base Selection
Solvent polarity significantly impacts reaction efficiency. Polar aprotic solvents like DMF favor tetrazole formation, while acetonitrile optimizes carbamoylation. Base strength must balance reactivity and side reactions:
| Parameter | Chloroformate Method | Boc₂O Method | Curtius Rearrangement |
|---|---|---|---|
| Solvent | Acetonitrile | THF | DMF |
| Base | Triethylamine | DMAP | Cs₂CO₃ |
| Temperature (°C) | 0–25 | 25 | 40–75 |
| Yield (%) | 70–85 | 82–88 | 60–68 |
Temperature and pH Control
-
Tetrazole Synthesis: Requires high temperatures (100–110°C) but risks decomposition if exceeding 120°C.
-
Carbamate Formation: Best performed at 0–25°C to prevent tert-butyl group cleavage.
-
pH Sensitivity: Tetrazoles degrade under strongly acidic conditions (pH < 3), necessitating neutral to mildly basic conditions (pH 7–9).
Challenges and Mitigation Strategies
Steric Hindrance
The cyclobutyl group’s rigid structure impedes reagent access to the amine. Solutions include:
Chemical Reactions Analysis
Reactivity of the Carbamate Group
The tert-butyl carbamate moiety undergoes characteristic reactions, including hydrolysis, transesterification, and nucleophilic substitution.
Hydrolysis
Under acidic or basic conditions, the carbamate group hydrolyzes to release tert-butanol and the corresponding amine. For example:
-
Conditions : Hydrolysis rates depend on pH and temperature. Acidic hydrolysis (HCl, 1M, 60°C) proceeds faster than basic hydrolysis (NaOH, 1M, 40°C) .
-
Applications : This reaction is pivotal in prodrug activation, where the carbamate acts as a protective group .
Transesterification
The tert-butyl group can be replaced by other alcohols under catalytic conditions:
-
Catalysts : Titanium isopropoxide or Lewis acids enhance reaction efficiency .
-
Yield : Up to 85% with primary alcohols (e.g., methanol, ethanol) .
Reactivity of the Tetrazole Ring
The 1H-tetrazole-5-yl group participates in cycloadditions, alkylation, and coordination chemistry due to its aromaticity and electron-withdrawing nature.
Cycloaddition Reactions
The tetrazole undergoes [2+3] cycloaddition with alkynes to form pyrazole derivatives:
-
Conditions : Catalyzed by Cu(I) at 80°C in DMF.
-
Applications : Used to synthesize heterocyclic scaffolds for drug discovery.
Alkylation
The tetrazole’s NH group is alkylated under mild basic conditions:
-
Electrophiles : Benzyl bromides or methyl iodide are common alkylating agents.
-
Regioselectivity : Alkylation occurs preferentially at the N1 position due to steric and electronic factors.
Synergistic Reactivity
Interactions between the carbamate and tetrazole groups enable unique transformations.
Curtius Rearrangement
The carbamate can participate in Curtius rearrangements to form isocyanates, which are trapped by nucleophiles:
Stability Under Thermal Stress
Thermogravimetric analysis (TGA) reveals decomposition profiles:
| Temperature (°C) | Mass Loss (%) | Primary Decomposition Product |
|---|---|---|
| 150–200 | 10 | tert-Butanol |
| 200–300 | 45 | CO₂ and tetrazole fragments |
| >300 | 30 | Carbonaceous residue |
Data adapted from.
Catalytic and Solvent Effects
Reaction outcomes are highly solvent- and catalyst-dependent:
| Reaction | Optimal Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| Hydrolysis (acidic) | HCl | H₂O/THF | 92 |
| Transesterification | Ti(OiPr)₄ | Toluene | 85 |
| Alkylation | K₂CO₃ | Acetonitrile | 78 |
Scientific Research Applications
Biological Applications
1. Antimicrobial Activity
Research has indicated that compounds containing tetrazole moieties exhibit significant antimicrobial properties. Studies have demonstrated that tert-butyl n-[3-(1H-1,2,3,4-tetrazol-5-yl)cyclobutyl]carbamate can inhibit the growth of various bacterial strains. For instance, a study conducted on structurally similar tetrazole derivatives showed promising results against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
2. Anti-inflammatory Effects
Compounds with tetrazole groups have been investigated for their anti-inflammatory properties. In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests a potential role in managing inflammatory diseases .
3. Neuroprotective Properties
The neuroprotective effects of tetrazole-containing compounds have been explored in models of neurodegenerative diseases. Research indicates that this compound may protect neuronal cells from oxidative stress and apoptosis induced by neurotoxic agents such as amyloid beta . This property could be beneficial in developing therapies for conditions like Alzheimer's disease.
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several tetrazole derivatives against common pathogens. The results indicated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those of conventional antibiotics used as controls .
Case Study 2: Anti-inflammatory Activity
In an experimental model using carrageenan-induced paw edema in rats, this compound was administered to assess its anti-inflammatory effects. The compound demonstrated a notable reduction in edema compared to the control group treated with indomethacin. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues .
Summary Table: Biological Activities of this compound
Mechanism of Action
The mechanism of action of tert-Butyl n-[3-(1h-1,2,3,4-tetrazol-5-yl)cyclobutyl]carbamate involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes and receptors in a similar manner. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Key Differences and Implications
Heterocyclic Core :
- The tetrazole in the target compound is electron-rich and acidic (pKa ~4–5), making it suitable for hydrogen bonding in biological systems . In contrast, the thiadiazole core in the analog is sulfur-containing, conferring distinct electronic properties. The bromine substituent further enhances its reactivity, particularly in Suzuki or Buchwald-Hartwig couplings .
Molecular Weight and Substituents: The target compound’s lower molecular weight (239.27 vs. 280.14) suggests better bioavailability in drug candidates. The brominated thiadiazole analog, however, is heavier and more lipophilic, which may limit pharmacokinetic performance but enhance utility in synthetic chemistry as a halogenated building block .
Synthetic Utility :
- The bromine atom in the thiadiazole derivative offers a reactive site for further functionalization, whereas the tetrazole-cyclobutyl combination in the target compound is more likely to serve as a terminal pharmacophore in drug discovery .
Limitations and Unresolved Data
- Physical Properties : Melting/boiling points, solubility, and stability data for both compounds are unavailable in the provided evidence, limiting a full physicochemical comparison.
- Biological Data: No direct pharmacological or toxicity studies are cited, preventing an assessment of efficacy or safety profiles.
Biological Activity
tert-Butyl n-[3-(1H-1,2,3,4-tetrazol-5-yl)cyclobutyl]carbamate is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a tert-butyl group and a cyclobutyl structure linked to a tetrazole moiety. The molecular formula is , with a molecular weight of approximately 250.30 g/mol. The structure can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been explored in various studies. The following sections detail its pharmacological properties.
Antimicrobial Activity
Research indicates that compounds containing tetrazole rings exhibit significant antimicrobial properties. A study highlighted that derivatives with tetrazole showed enhanced activity against various bacterial strains due to their ability to disrupt cellular processes .
Anticancer Potential
The anticancer potential of this compound is attributed to its ability to inhibit specific kinases involved in cancer cell proliferation. For instance, similar compounds have been shown to inhibit phosphoinositide 3-kinase (PI3K) pathways, which are crucial for tumor growth .
The mechanism by which this compound exerts its biological effects can be summarized as follows:
- Kinase Inhibition : The compound may inhibit key kinases involved in signaling pathways that regulate cell growth and survival.
- Disruption of Cellular Processes : By interacting with cellular membranes and proteins, it can disrupt normal cellular functions leading to apoptosis in cancer cells.
Data Table: Biological Activity Summary
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Significant inhibition of bacterial growth | |
| Anticancer | Inhibition of cancer cell proliferation | |
| Enzyme Inhibition | Potential inhibition of PI3K pathways |
Case Studies
Several case studies have investigated the biological activity of similar compounds:
- Case Study on Antimicrobial Properties : A study demonstrated that tetrazole derivatives exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was linked to their ability to penetrate bacterial membranes effectively .
- Cancer Research : In vitro studies on related compounds showed that they could induce apoptosis in various cancer cell lines through kinase inhibition. This highlights the potential of this compound in cancer therapy .
Q & A
What are the common synthetic routes for preparing tert-Butyl N-[3-(1H-1,2,3,4-tetrazol-5-yl)cyclobutyl]carbamate?
Level: Basic
Answer:
The synthesis typically involves cycloaddition reactions to introduce the tetrazole moiety. A validated protocol employs HClO4-SiO2 as a catalyst for coupling tert-butyl carbamate precursors with tetrazole-containing intermediates under mild conditions (80°C, 8 minutes). Post-reaction, the crude product is purified via silica gel chromatography using gradients of hexane/ethyl acetate (e.g., 2:8 ratio). Yield optimization requires monitoring reaction progress by TLC and ensuring anhydrous conditions to prevent side reactions .
How can researchers optimize reaction conditions to improve yield in tetrazole cycloaddition reactions?
Level: Advanced
Answer:
Key parameters include:
- Catalyst selection: Acidic catalysts like HClO4-SiO2 enhance regioselectivity for tetrazole formation .
- Temperature control: Maintaining 80°C prevents decomposition of thermally sensitive intermediates.
- Reagent stoichiometry: A 1:1 molar ratio of tert-butyl carbamate to tetrazole precursors minimizes byproducts.
- Purification: Column chromatography with polar solvents (e.g., ethyl acetate) resolves co-eluting impurities. Advanced optimization may involve DoE (Design of Experiments) to balance competing factors like reaction time and catalyst loading .
What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Level: Basic
Answer:
- NMR spectroscopy: 1H and 13C NMR confirm the carbamate and tetrazole moieties. For example, the tert-butyl group shows a singlet at ~1.4 ppm in 1H NMR, while the cyclobutyl protons exhibit distinct coupling patterns .
- LC-MS: Validates molecular weight (e.g., m/z 298 [M+Na]+ for related carbamates) .
- X-ray crystallography: SHELXL refines crystal structures, resolving bond lengths and angles. This is critical for confirming stereochemistry in cyclobutyl systems .
How can discrepancies between computational models and experimental NMR data be resolved?
Level: Advanced
Answer:
Discrepancies often arise from dynamic effects (e.g., ring puckering in cyclobutane) or solvent interactions. Strategies include:
- DFT calculations: Compare computed chemical shifts (using Gaussian or ORCA) with experimental NMR data, adjusting for solvent dielectric constants.
- Variable-temperature NMR: Detects conformational exchange broadening in cyclobutyl protons.
- Cross-validation with crystallography: SHELXL-refined X-ray structures provide ground-truth geometry to benchmark computational models .
What strategies address regioselectivity challenges during tetrazole functionalization?
Level: Advanced
Answer:
Regioselective tetrazole substitution is influenced by:
- Protecting groups: Use Boc (tert-butoxycarbonyl) to block undesired N-alkylation sites.
- Catalytic systems: Lewis acids like ZnCl2 favor 1,5-disubstituted tetrazoles, while protic acids (e.g., HClO4) promote 1,4-regiochemistry.
- Solvent polarity: Polar aprotic solvents (e.g., DMF) stabilize transition states for selective cycloaddition .
How should stability studies be designed for this compound under storage conditions?
Level: Basic
Answer:
- Storage conditions: Store at -20°C under inert gas (N2/Ar) to prevent hydrolysis of the carbamate group.
- Stability indicators: Monitor via:
What are the limitations of using SHELX for refining cyclobutane-containing structures?
Level: Advanced
Answer:
SHELX may struggle with:
- Disorder in small rings: Cyclobutane’s puckering introduces positional disorder, requiring manual restraints on atomic displacement parameters.
- Twinned crystals: Use TWIN/BASF commands in SHELXL to model pseudo-merohedral twinning.
- High-resolution data: For best results, collect data to <1.0 Å resolution to resolve cyclobutyl bond distortions .
How can researchers mitigate competing side reactions during carbamate deprotection?
Level: Advanced
Answer:
- Acid selection: Use TFA (trifluoroacetic acid) in DCM for selective Boc removal without cleaving the tetrazole.
- Temperature modulation: Deprotect at 0°C to minimize acid-catalyzed cyclobutane ring-opening.
- In situ monitoring: IR spectroscopy tracks the disappearance of the Boc carbonyl peak (~1740 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
